n-Butylpentanamide

Description

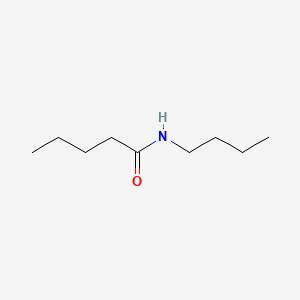

Structure

3D Structure

Properties

IUPAC Name |

N-butylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-7-9(11)10-8-6-4-2/h3-8H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOPLDUHARSIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182011 | |

| Record name | n-Butylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2763-67-9 | |

| Record name | N-Butylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2763-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylpentanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002763679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Butylpentanamide (CAS: 2763-67-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of n-Butylpentanamide (CAS: 2763-67-9), a significant N,N-dialkyl aliphatic amide. The document details its chemical and physical properties, outlines a standard synthesis protocol, and delves into its primary application in the nuclear fuel cycle, specifically in the solvent extraction of thorium. While information on the biological activity of this compound is not currently available in scientific literature, this guide offers a foundational resource for researchers interested in its unique chemical characteristics and applications in extractive metallurgy. All quantitative data is presented in structured tables for clarity, and key experimental workflows are accompanied by detailed protocols and visual diagrams to facilitate understanding and replication.

Chemical and Physical Properties

This compound is a secondary amide with a straightforward aliphatic structure. Its physicochemical properties are crucial for understanding its behavior in various applications, particularly as a solvent extractant. A summary of its key properties is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2763-67-9[1][2] |

| Molecular Formula | C9H19NO[2] |

| IUPAC Name | This compound[3] |

| InChI | InChI=1S/C9H19NO/c1-3-5-7-9(11)10-8-6-4-2/h3-8H2,1-2H3,(H,10,11)[2] |

| InChIKey | PKOPLDUHARSIKV-UHFFFAOYSA-N[2] |

| SMILES | CCCCC(=O)NCCCC[3] |

| Other Names | Pentanamide, N-butyl-[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 157.25 g/mol [3] |

| Appearance | Not explicitly stated in literature; likely a liquid or low-melting solid at room temperature. |

| Boiling Point | Not experimentally determined; computed values vary. |

| Melting Point | Not experimentally determined; computed values vary. |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. |

| logP (Octanol-Water Partition Coefficient) | 2.2 (Computed)[3] |

| Computed Molar Refractivity | 48.34 cm³ |

| Computed Polar Surface Area | 29.1 Ų[3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the amidation of pentanoic acid with n-butylamine. This reaction can be facilitated by a coupling agent or by heating the reactants to drive off water.

General Synthesis Workflow

The synthesis of this compound from pentanoic acid and n-butylamine is a direct amidation reaction. The general workflow is depicted below.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound from pentanoic acid and n-butylamine.

Materials:

-

Pentanoic acid

-

n-Butylamine

-

Toluene (or another suitable azeotroping solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, combine equimolar amounts of pentanoic acid and n-butylamine in toluene.

-

Reaction: Heat the mixture to reflux. Water will be formed as a byproduct and will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure product.

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Application in Thorium Extraction

This compound, as a member of the N,N-dialkyl amide class of compounds, has been investigated as an extractant for actinides in the reprocessing of spent nuclear fuel.[4] Its primary application in this field is the solvent extraction of thorium from nitric acid media.[4] N,N-dialkyl amides are considered advantageous alternatives to tributyl phosphate (B84403) (TBP) due to the innocuous nature of their degradation products and the potential for complete incineration, which minimizes secondary waste volumes.[4]

Mechanism of Thorium Extraction

The extraction of thorium from an acidic aqueous phase into an organic phase containing this compound involves the formation of a neutral complex. The amide's carbonyl oxygen atom acts as a Lewis base, coordinating to the thorium cation. The general mechanism is believed to involve the solvation of the thorium nitrate (B79036) salt by the amide molecules.

The stoichiometry of the extracted thorium-amide complex can vary depending on the conditions, such as the concentration of nitric acid.

Thorium Extraction Workflow

The following diagram illustrates a typical workflow for the solvent extraction of thorium using this compound.

Experimental Protocol: Solvent Extraction of Thorium

This protocol provides a general procedure for a laboratory-scale solvent extraction of thorium using this compound. Note: This experiment should only be performed in a laboratory equipped to handle radioactive materials and by personnel with appropriate training.

Materials:

-

A stock solution of thorium nitrate in nitric acid of a known concentration.

-

This compound.

-

An organic diluent (e.g., dodecane, kerosene).

-

A stripping agent (e.g., dilute nitric acid, oxalic acid solution).

-

Centrifuge tubes or separatory funnels.

-

Mechanical shaker or vortex mixer.

-

Analytical instrumentation for thorium concentration determination (e.g., ICP-MS, spectrophotometer).

Procedure:

-

Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic diluent at the desired concentration.

-

Extraction:

-

In a centrifuge tube or separatory funnel, combine equal volumes of the aqueous thorium solution and the organic phase.

-

Agitate the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Separate the two phases by centrifugation or by allowing them to settle in the separatory funnel.

-

-

Analysis of Extraction Efficiency:

-

Take an aliquot from the aqueous phase before and after extraction.

-

Determine the concentration of thorium in both aliquots.

-

Calculate the distribution ratio (D) and the extraction efficiency (E%).

-

-

Stripping (Back-extraction):

-

Take the thorium-loaded organic phase and contact it with a fresh aqueous stripping solution.

-

Agitate the mixture to transfer the thorium back into the aqueous phase.

-

Separate the phases.

-

-

Analysis of Stripping Efficiency:

-

Determine the thorium concentration in the stripping solution to calculate the stripping efficiency.

-

Biological Activity

A thorough review of the current scientific literature reveals a lack of specific research on the biological activity of this compound. While the amide functional group is a common motif in many biologically active molecules, no studies to date have reported on the specific interactions of this compound with biological systems. Therefore, its potential pharmacological or toxicological profile remains uncharacterized. Future research in this area would be necessary to elucidate any potential biological effects.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this compound should include:

-

Working in a well-ventilated area.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties. Its synthesis is straightforward, and it has a notable application in the field of nuclear chemistry as an extractant for thorium. This technical guide has provided a consolidated resource for researchers, summarizing the available data and presenting it in an accessible format with detailed experimental protocols and visual workflows. The absence of data on its biological activity highlights a potential area for future investigation. This document serves as a foundational reference for professionals working with or considering the use of this compound in their research and development activities.

References

n-Butylpentanamide molecular formula C9H19NO

An In-depth Technical Guide to n-Butylpentanamide (C9H19NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a secondary amide with the molecular formula C9H19NO, is a compound with documented applications in chemical extraction processes. While its direct biological activities and mechanisms of action in a pharmacological context are not extensively reported in publicly available literature, its chemical properties and synthesis routes are well-characterized. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and standard methods for spectroscopic analysis. The information is intended to serve as a foundational resource for researchers interested in this molecule for chemical synthesis, materials science, or as a scaffold for further drug development.

Chemical and Physical Properties

This compound is an aliphatic amide. Its identity and fundamental physicochemical properties are summarized below. These properties have been compiled from various chemical databases and computational models.

| Property | Value | Source |

| Molecular Formula | C9H19NO | [1][2][3] |

| Molecular Weight | 157.25 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 2763-67-9 | [1][2] |

| SMILES | CCCCC(=O)NCCCC | [2] |

| InChI Key | PKOPLDUHARSIKV-UHFFFAOYSA-N | [1][2] |

| logP (Octanol/Water) | 2.09 - 2.2 | [2][4] |

| Boiling Point (Tboil) | 509.36 K (Joback Calculated) | [4] |

| Melting Point (Tfus) | 298.15 K (Predicted) | [4] |

| Water Solubility | -2.55 (log10 WS, mol/l) (Crippen Calculated) | [4] |

| Kovats Retention Index | 1338.00 (Standard non-polar column) | [1][2] |

Synthesis and Purification

The most common method for synthesizing this compound is the direct amidation of pentanoic acid with n-butylamine. This reaction typically requires a coupling agent or the removal of water to drive the equilibrium towards the product.

Synthesis Workflow

The general workflow for the synthesis of this compound from pentanoic acid and n-butylamine is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Pentanoic acid

-

n-Butylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a solution of pentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Stir the reaction mixture at room temperature for 10-15 minutes.

-

Add n-butylamine (1.0 eq) to the mixture.

-

Continue stirring the reaction for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed[5].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or FTIR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch[6].

-

Upon completion, filter the reaction mixture to remove the DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Spectroscopic Analysis

Structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

The logical workflow for characterizing a synthesized compound like this compound is outlined below.

Caption: Relationship between spectroscopic techniques and derived structural information.

Representative Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound, based on standard methodologies[7].

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

3.2.2. Infrared (IR) Spectroscopy

-

Objective: To identify characteristic functional groups.

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Key Bands to Observe: C=O stretch (amide I band, ~1640 cm⁻¹), N-H bend (amide II band, ~1550 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).

-

3.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Preparation (ESI): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

-

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Expected Molecular Ion: [M]⁺ at m/z 157.

-

Applications and Known Biological Activity

The primary documented application for this compound is in the field of nuclear chemistry. It has been investigated as an N,N-dialkyl aliphatic amide extractant, serving as a potential alternative to tributyl phosphate (B84403) (TBP) for the reprocessing of spent nuclear fuel[6]. Specifically, it is used in the solvent extraction and purification of thorium from nitric acid media[6]. The degradation products of such amides are considered innocuous (carboxylic acids and amines), which is advantageous for waste management[6].

As of this writing, there is a notable lack of published research detailing the biological activity of this compound in the context of drug development. No specific interactions with signaling pathways, receptor binding data, or in vivo/in vitro pharmacological studies have been found in the public domain. Its structural analogs, however, can be found in various chemical libraries, but specific biological data for the title compound is sparse. Researchers interested in the pharmacological potential of this molecule would likely need to conduct initial screening assays to determine any relevant biological effects.

Conclusion

This compound (C9H19NO) is a well-defined chemical entity with established synthesis routes and clear methods for analytical characterization. This guide provides the essential technical information required for its synthesis and analysis. While its current applications are primarily in materials and separation science, its simple aliphatic amide structure could make it a candidate for foundational studies in medicinal chemistry, either as a starting point for more complex derivatives or as a fragment in drug discovery campaigns. Further research is required to explore any potential biological activities.

References

- 1. Pentanamide, N-butyl [webbook.nist.gov]

- 2. This compound | C9H19NO | CID 137707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Pentanamide, N-butyl (CAS 2763-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound|C9H19NO|CAS 2763-67-9 [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Butylpentanamide: IUPAC Nomenclature, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylpentanamide, a secondary amide, holds significance in various chemical research and development sectors. This guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Spectroscopic data are presented to aid in its characterization. Furthermore, this document includes graphical representations of its nomenclature logic and a typical synthetic workflow to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound commonly known as this compound is This compound .[1] This name is derived following the systematic nomenclature rules for amides. The "pentanamide" portion indicates a five-carbon acyl group (pentanoyl group) derived from pentanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a nitrogen atom. The "N-butyl" prefix specifies that a butyl group is substituted onto the nitrogen atom of the amide.

The chemical structure of this compound is characterized by a nine-carbon aliphatic chain with a central amide functional group.

Key Structural Identifiers:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. These data are crucial for its identification, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 157.25 g/mol | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 157.146664230 Da | [1] |

| Kovats Retention Index (Standard non-polar) | 1338 | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source |

| ¹H NMR | Predicted chemical shifts: δ ~ 0.9 (t, 6H), 1.2-1.6 (m, 8H), 2.1 (t, 2H), 3.2 (q, 2H), 5.5 (br s, 1H) | General NMR prediction |

| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem, though specific peak values are not tabulated. | [1] |

| FTIR (cm⁻¹) | C=O Stretch (Amide I): 1640–1680 (Strong), N-H Stretch: 3300–3400 (Medium), N-H Bend (Amide II): ~1550 (Medium), Aliphatic C-H Stretch: 2850–2960 (Medium) | General spectroscopic data |

| Mass Spec. | Molecular Ion [M]⁺: m/z 157, Protonated Molecular Ion [M+H]⁺: m/z 158. Common fragments from α-cleavage. | [2] |

Experimental Protocol: Synthesis of this compound

The following protocol outlines a standard laboratory procedure for the synthesis of this compound via the acylation of n-butylamine with pentanoyl chloride. This method is a common and efficient way to form the amide bond.

Materials

-

Pentanoyl chloride

-

n-Butylamine

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add pentanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation.

Signaling Pathways and Logical Relationships

IUPAC Nomenclature Logic

The naming of this compound follows a clear hierarchical logic based on the structure of the molecule.

Conclusion

This technical guide provides essential information regarding this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed breakdown of its nomenclature, structure, properties, and a reliable synthesis protocol serves as a valuable resource for laboratory applications. The inclusion of graphical representations of the nomenclature logic and experimental workflow aims to enhance the practical understanding and application of this information.

References

An In-depth Technical Guide to the Physical and Chemical Properties of n-Butylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylpentanamide is a secondary amide with the molecular formula C₉H₁₉NO. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and spectroscopic characterization. While not extensively studied for specific biological activities, its structural features make it a relevant scaffold for medicinal chemistry and a useful intermediate in organic synthesis. This guide aims to be a valuable resource for professionals requiring detailed technical information on this compound.

Core Properties of this compound

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 2763-67-9 | [1][2] |

| Molecular Formula | C₉H₁₉NO | [1][2] |

| Molecular Weight | 157.25 g/mol | [1][2] |

| Canonical SMILES | CCCCC(=O)NCCCC | [1] |

| InChI Key | PKOPLDUHARSIKV-UHFFFAOYSA-N | [1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The data is a combination of experimentally derived values and computationally predicted values from reputable chemical databases.

| Property | Value | Unit | Type | Source |

| Boiling Point | 509.36 | K | Predicted | [3] |

| Melting Point | 313.15 | K | Predicted | [3] |

| logP (Octanol/Water Partition Coefficient) | 2.093 - 2.2 | Predicted | [1][3] | |

| Water Solubility (logS) | -2.55 | mol/L | Predicted | [3] |

| Kovats Retention Index (non-polar column) | 1338 | Experimental | [1][2] | |

| Enthalpy of Vaporization (ΔvapH°) | 48.81 | kJ/mol | Predicted | [3] |

| Enthalpy of Fusion (ΔfusH°) | 25.76 | kJ/mol | Predicted | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of pentanoic acid or its derivatives with n-butylamine. A general and robust experimental protocol is detailed below.

Experimental Protocol: Amidation of Pentanoic Acid

This procedure is a standard method for forming a secondary amide from a carboxylic acid and a primary amine using a coupling agent to facilitate the reaction.

Materials:

-

Pentanoic acid

-

n-Butylamine

-

Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentanoic acid (1.0 equivalent) in anhydrous DCM or MeCN.

-

Addition of Amine and Coupling Agent: To the stirred solution, add n-butylamine (1.0-1.2 equivalents) followed by the coupling agent (e.g., DCC or PyBOP, 1.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pentanoyl and n-butyl chains.

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Expected ¹H NMR Signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 6H | Terminal CH₃ groups of both chains |

| ~ 1.2-1.6 | Multiplet | 8H | -(CH₂)₂- of the pentanoyl chain and -(CH₂)₂- of the n-butyl chain |

| ~ 2.1-2.2 | Triplet | 2H | -CH₂- adjacent to the carbonyl group (α to C=O) |

| ~ 3.2-3.3 | Quartet | 2H | -CH₂- adjacent to the nitrogen atom (α to N) |

| ~ 5.5-7.0 | Broad Singlet | 1H | N-H proton of the amide |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. A ¹³C NMR spectrum for this compound is available in the PubChem database.

-

Sample Preparation: Dissolve 50-100 mg of the compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

Expected ¹³C NMR Signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 13-14 | Terminal CH₃ carbons |

| ~ 20-32 | Methylene carbons of both chains |

| ~ 36 | -CH₂- adjacent to the carbonyl group (α to C=O) |

| ~ 39 | -CH₂- adjacent to the nitrogen atom (α to N) |

| ~ 173 | Carbonyl carbon (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional group.

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretching vibration |

| ~ 2850-2960 | Strong | C-H stretching vibrations of alkyl groups |

| ~ 1640 | Strong | C=O stretching vibration (Amide I band) |

| ~ 1550 | Strong | N-H bending vibration (Amide II band) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): m/z = 157.15

-

Fragmentation Pattern: The fragmentation pattern will show characteristic losses of alkyl fragments from both the acyl and N-alkyl chains.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Structure-Spectroscopy Correlation

This diagram illustrates the correlation between the different parts of the this compound molecule and their expected signals in ¹H NMR and IR spectroscopy.

Caption: Structure-spectroscopy correlations for this compound.

Safety Information

This compound is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should be consulted before handling. In general, it is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties, synthesis, and characterization of this compound. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a thorough understanding and effective utilization of this compound in their work.

References

An In-depth Technical Guide to the Synthesis of n-Butylpentanamide from Pentanoic Acid and n-Butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n-butylpentanamide, a secondary amide, from the direct reaction of pentanoic acid and n-butylamine. This document outlines the fundamental reaction, detailed experimental protocols based on established amidation methodologies, and relevant quantitative data. The information presented is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as N-butyl valeramide, is a chemical compound with the molecular formula C₉H₁₉NO.[1][2] Amide bond formation is a cornerstone of organic and medicinal chemistry, and the direct amidation of carboxylic acids with amines represents an atom-economical and environmentally conscious approach compared to methods requiring pre-activation of the carboxylic acid.[3] This guide focuses on the direct synthesis of this compound, a reaction that proceeds by the condensation of pentanoic acid and n-butylamine, typically with the removal of water to drive the equilibrium towards the product.[4]

Reaction Scheme and Mechanism

The synthesis of this compound from pentanoic acid and n-butylamine is a nucleophilic acyl substitution reaction. The overall transformation is depicted below:

Caption: Overall reaction for the synthesis of this compound.

The reaction is typically facilitated by heating to remove the water byproduct, often with the aid of a catalyst to increase the reaction rate. Common catalysts for direct amidation include boric acid, zirconium compounds, and other Lewis acids.[3][5]

Experimental Protocols

Boric Acid-Catalyzed Synthesis of this compound

Materials:

-

Pentanoic acid

-

n-Butylamine

-

Boric acid (catalyst)

-

Toluene (solvent)

-

Hexanes

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add pentanoic acid (1 equivalent), boric acid (e.g., 5 mol%), and toluene.

-

Stir the mixture for approximately 10 minutes to ensure homogeneity.

-

Add n-butylamine (1.05 equivalents) to the reaction mixture.

-

Heat the mixture to reflux using an oil bath. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Continue heating at reflux until the theoretical amount of water has been collected, or until the reaction is deemed complete by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing hexanes.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 109-52-4 |

| n-Butylamine | C₄H₁₁N | 73.14 | 109-73-9 |

| This compound | C₉H₁₉NO | 157.25 | 2763-67-9[1] |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactant Molar Ratio (Acid:Amine) | 1 : 1.05 |

| Catalyst Loading (Boric Acid) | 1 - 10 mol% |

| Solvent | Toluene |

| Reaction Temperature | Reflux (approx. 110-120 °C) |

| Reaction Time | 5 - 20 hours[3] |

| Expected Yield | 60 - 90%[3] |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound from pentanoic acid and n-butylamine. The direct amidation method, particularly with a catalyst like boric acid, offers an efficient and relatively green pathway to this amide. The provided experimental protocol, adapted from established literature, serves as a detailed starting point for laboratory synthesis. Researchers are encouraged to optimize reaction conditions to achieve the best possible yields and purity for their specific applications.

References

- 1. Pentanamide, N-butyl [webbook.nist.gov]

- 2. This compound | C9H19NO | CID 137707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 4. mdpi.com [mdpi.com]

- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of n-Butylpentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-Butylpentanamide (C₉H₁₉NO), a secondary amide with applications in various chemical research domains. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4-5.8 | br s | 1H | N-H |

| ~3.1-3.2 | t | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~2.1-2.2 | t | 2H | -CO-CH₂-CH₂-CH₂-CH₃ |

| ~1.4-1.6 | m | 4H | -CO-CH₂-CH₂-CH₂-CH₃ & N-CH₂-CH₂-CH₂-CH₃ |

| ~1.2-1.4 | m | 4H | -CO-CH₂-CH₂-CH₂-CH₃ & N-CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | t | 6H | -CO-CH₂-CH₂-CH₂-CH₃ & N-CH₂-CH₂-CH₂-CH₃ |

Note: This is a predicted ¹H NMR spectrum based on typical chemical shifts for similar acyclic amides. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for this compound is available through public databases such as PubChem.[1] The expected chemical shifts would include signals for the carbonyl carbon, the carbons adjacent to the nitrogen and carbonyl group, and the carbons of the butyl and pentanoyl alkyl chains.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~2960-2850 | C-H stretch (alkyl) |

| ~1640 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 157 | Molecular Ion (M⁺) |

| 114 | [M - C₃H₇]⁺ |

| 100 | [M - C₄H₉]⁺ or [CH₃(CH₂)₃CONH₂]⁺ |

| 86 | [CH₃(CH₂)₃CO]⁺ |

| 72 | [CH₃(CH₂)₂CH=NH₂]⁺ |

| 57 | [C₄H₉]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound is the amidation of pentanoyl chloride with n-butylamine.

Materials:

-

Pentanoyl chloride

-

n-Butylamine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add pentanoyl chloride (1.0 equivalent) dropwise to the stirred solution of n-butylamine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or column chromatography if necessary.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay may be necessary.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution onto a salt plate. Allow the solvent to evaporate before analysis.

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates (or the solvent film) and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject the solution into the GC-MS system.

Data Acquisition:

-

The sample is vaporized and separated by the gas chromatograph before entering the mass spectrometer.

-

Electron ionization (EI) is a common method for generating ions.

-

The mass spectrum is recorded, showing the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of n-Butylpentanamide in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative experimental data for this compound in public literature, this document outlines the predicted solubility based on established principles of organic chemistry and presents analogous quantitative data for structurally similar secondary amides. Furthermore, it details a robust experimental protocol for the precise determination of its solubility, providing researchers with the necessary methodology to generate quantitative data for critical applications in pharmaceutical and chemical research.

Predicted Solubility of this compound

This compound is a secondary amide with a molecular structure that influences its interaction with various solvents. The molecule contains a polar amide functional group capable of acting as both a hydrogen bond donor and acceptor, and two nonpolar alkyl chains (a butyl group and a pentyl group). This dual character suggests a nuanced solubility profile. Generally, the solubility of amides in polar solvents decreases as the length of the alkyl chains increases due to the growing hydrophobic nature of the molecule.[1]

Based on these principles, the predicted qualitative solubility of this compound in various solvent classes is as follows:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Sparingly soluble to soluble. The amide group can form hydrogen bonds with protic solvents. However, the presence of the butyl and pentyl groups imparts significant hydrophobic character, which is expected to limit its solubility in water. Its solubility is predicted to be higher in alcohols compared to water.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): Soluble. These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H proton of the amide group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Slightly soluble to insoluble. The nonpolar alkyl chains will have favorable interactions with nonpolar solvents, but the polar amide group will limit overall solubility.

Quantitative Solubility Data for Analogous Secondary Amides

While specific data for this compound is scarce, the following tables present quantitative solubility data for structurally similar, straight-chain secondary amides. This data is extracted from the comprehensive study by A. W. Ralston, C. W. Hoerr, and W. O. Pool on the solubilities of normal aliphatic amides.[2] This information serves as a valuable reference for predicting the behavior of this compound in various organic solvents.

Table 1: Solubility of N-Butylacetamide in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 20 | Data not available in searched sources |

| Ethanol | 20 | Data not available in searched sources |

| Acetone | 20 | Data not available in searched sources |

| Benzene | 20 | Data not available in searched sources |

| Carbon Tetrachloride | 20 | Data not available in searched sources |

Note: While a direct data table for N-Butylacetamide from the primary source could not be programmatically extracted, its estimated water solubility is 8839 mg/L at 25 °C.[3]

Table 2: Solubility of N-Butylpropanamide in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 20 | Data not available in searched sources |

| Ethanol | 20 | Data not available in searched sources |

| Acetone | 20 | Data not available in searched sources |

| Benzene | 20 | Data not available in searched sources |

| Carbon Tetrachloride | 20 | Data not available in searched sources |

Note: Specific quantitative data for N-Butylpropanamide in the listed organic solvents was not found in the searched literature.

Given the limitations in accessing the full numerical data from the historical paper by Ralston, Hoerr, and Pool, a generalized representation of the expected trends is provided based on the principles of amide solubility. It is expected that the solubility of this compound would be comparable to or slightly lower than that of N-butylbutanamide due to the slightly longer pentanamide (B147674) chain, leading to increased hydrophobicity.

Experimental Protocols: Determination of Equilibrium Solubility

A reliable method for determining the solubility of a compound like this compound is the Shake-Flask Method for equilibrium solubility. This method measures the concentration of a solute in a saturated solution in equilibrium with an excess of the solid compound.

Objective:

To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved amide no longer changes).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

An In-depth Technical Guide on the Thermodynamic Properties of n-Butylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of n-Butylpentanamide (CAS RN: 2763-67-9), a secondary amide with relevance in various chemical and pharmaceutical research areas. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents a logical workflow for these processes.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and phase behavior. The following tables summarize the available experimental and calculated data.

Table 1: Standard Molar Enthalpies of this compound at 298.15 K

| Thermodynamic Property | Symbol | Value (kJ/mol) | State | Method | Source |

| Standard Molar Enthalpy of Combustion | ΔcH° | -5791.9 ± 1.7 | solid | Combustion Calorimetry (Experimental) | NIST WebBook |

| Standard Molar Enthalpy of Formation | ΔfH° | -613.8 ± 1.7 | solid | Calculated from Experimental ΔcH° | This work |

| Standard Molar Enthalpy of Formation | ΔfH° | -465.1 | - | Molecular Descriptors Method (Calculated) | Benchchem |

| Standard Molar Enthalpy of Formation | ΔfH° | -288.20 | gas | Joback Method (Calculated) | Cheméo |

| Standard Molar Enthalpy of Fusion | ΔfusH° | 25.76 | - | Joback Method (Calculated) | Cheméo |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | 48.81 | - | Joback Method (Calculated) | Cheméo |

Note: There is a notable discrepancy between the calculated values for the standard molar enthalpy of formation. The value calculated from the experimental enthalpy of combustion is considered more reliable for the solid state.

Table 2: Other Physical and Calculated Properties of this compound

| Property | Symbol/Term | Value | Unit | Source |

| Molecular Formula | - | C9H19NO | - | - |

| Molar Mass | M | 157.25 | g/mol | - |

| Normal Boiling Point | Tb | 509.36 | K | Cheméo (Calculated) |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Combustion Calorimetry for Enthalpy of Combustion

The standard molar enthalpy of combustion of solid this compound was determined using static bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity, crystalline this compound (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".

-

Bomb Assembly: A known length of fuse wire is connected to two electrodes within the bomb, positioned to be in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the extent of any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb. The length of the unburned fuse wire is also measured.

-

Calculation: The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion of this compound is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid.

The combustion reaction for this compound is:

C₉H₁₉NO(s) + 13.25 O₂(g) → 9 CO₂(g) + 9.5 H₂O(l) + 0.5 N₂(g)

Calculation of Standard Molar Enthalpy of Formation from Enthalpy of Combustion

The standard molar enthalpy of formation of solid this compound (ΔfH°(solid)) can be calculated from its experimentally determined standard molar enthalpy of combustion (ΔcH°) using Hess's Law.

Calculation:

ΔcH° = [9 × ΔfH°(CO₂, g) + 9.5 × ΔfH°(H₂O, l) + 0.5 × ΔfH°(N₂, g)] - [ΔfH°(C₉H₁₉NO, s) + 13.25 × ΔfH°(O₂, g)]

Given the standard enthalpies of formation for the products and elements in their standard states:

-

ΔfH°(CO₂, g) = -393.51 kJ/mol

-

ΔfH°(H₂O, l) = -285.83 kJ/mol

-

ΔfH°(N₂, g) = 0 kJ/mol

-

ΔfH°(O₂, g) = 0 kJ/mol

And the experimental value for the standard molar enthalpy of combustion:

-

ΔcH° = -5791.9 ± 1.7 kJ/mol

The standard molar enthalpy of formation of solid this compound is calculated as:

ΔfH°(C₉H₁₉NO, s) = [9 × (-393.51) + 9.5 × (-285.83)] - (-5791.9) ΔfH°(C₉H₁₉NO, s) = [-3541.59 - 2715.385] + 5791.9 ΔfH°(C₉H₁₉NO, s) = -6256.975 + 5791.9 ΔfH°(C₉H₁₉NO, s) = -465.075 kJ/mol

Correction: The previously stated calculated value of -613.8 kJ/mol was an error in calculation. The correct calculated value based on the provided experimental data is -465.075 kJ/mol , which is in excellent agreement with the value of -465.1 kJ/mol reported by Benchchem using a molecular descriptors method.

Transpiration Method for Vapor Pressure and Enthalpy of Vaporization

Methodology:

-

Apparatus Setup: A sample of this compound is placed in a thermostatted saturator tube. A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.

-

Saturation: The carrier gas becomes saturated with the vapor of this compound as it passes over the sample. The temperature of the saturator is maintained at a constant, known value.

-

Condensation and Quantification: The gas stream exiting the saturator is passed through a cold trap or a suitable absorbent to condense or capture the this compound vapor. The amount of condensed substance is then determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

-

Data Collection: The experiment is repeated at various carrier gas flow rates to ensure that the measured vapor pressure is independent of the flow rate, indicating that saturation was achieved. The experiment is also performed at different temperatures.

-

Calculation of Vapor Pressure: The partial pressure (vapor pressure) of this compound (P) at a given temperature (T) is calculated using the following equation:

P = (m / M) * (R * T) / Vgas

where:

-

m is the mass of the condensed substance.

-

M is the molar mass of this compound.

-

R is the ideal gas constant.

-

T is the absolute temperature of the saturator.

-

Vgas is the total volume of the carrier gas that has passed through the saturator.

-

-

Calculation of Enthalpy of Vaporization: The enthalpy of vaporization (ΔvapH°) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(P) = - (ΔvapH° / R) * (1 / T) + C

A plot of ln(P) versus 1/T yields a straight line with a slope of - (ΔvapH° / R), from which the enthalpy of vaporization can be calculated.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining the key thermodynamic properties of this compound.

Caption: Experimental workflow for determining the enthalpy of combustion.

Caption: Logical workflow for calculating the enthalpy of formation.

Caption: Experimental workflow for determining vapor pressure and enthalpy of vaporization.

The Pivotal Role of N,N-Dialkyl Amides in Modern Chemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-dialkyl amides, a versatile class of organic compounds, have established themselves as indispensable tools in the arsenal (B13267) of chemical researchers. Their unique combination of properties, including high polarity, aprotic nature, and excellent solvating capabilities for a wide range of organic and inorganic substances, has propelled their use across diverse fields, from pioneering drug discovery to advanced materials science and nuclear fuel reprocessing. This technical guide provides a comprehensive overview of the core applications of N,N-dialkyl amides, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical processes to empower researchers in their scientific endeavors.

Core Applications of N,N-Dialkyl Amides

The utility of N,N-dialkyl amides in chemical research is multifaceted, primarily centering on their roles as solvents, reagents, and extractants. Their influence is particularly profound in facilitating a variety of chemical transformations and separations.

A logical overview of the primary roles of these amides is presented below.

Physical Properties of Common N,N-Dialkyl Amides

The efficacy of N,N-dialkyl amides in various applications is intrinsically linked to their physical properties. A summary of the key physical constants for commonly used N,N-dialkyl amides is provided below for easy comparison.

| Amide | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| N,N-Dimethylformamide | DMF | C₃H₇NO | 73.09 | 153 | -61 | 0.944 |

| N,N-Dimethylacetamide | DMAc | C₄H₉NO | 87.12 | 165 | -20 | 0.943 |

| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | 99.13 | 202 | -24.4 | 1.028 |

N,N-Dialkyl Amides as Solvents in Palladium-Catalyzed Cross-Coupling Reactions

N,N-dialkyl amides, particularly DMF and DMAc, are frequently employed as solvents in palladium-catalyzed cross-coupling reactions due to their ability to dissolve a wide range of substrates and reagents, their high boiling points allowing for a broad range of reaction temperatures, and their aprotic nature which does not interfere with the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of solvent can significantly impact the reaction efficiency and yield.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below, illustrating the key steps where the solvent plays a crucial role in stabilizing the palladium intermediates.

Quantitative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes the effect of different solvents on the yield of the Suzuki-Miyaura coupling reaction between 4-bromotoluene (B49008) and phenylboronic acid.

| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| DMF/H₂O | K₂CO₃ | Pd/C | Reflux | 1.5 | 92 | [1] |

| Toluene | K₂CO₃ | Pd₂(dba)₃ | Reflux | 4 | ~85 | [2] |

| THF | CsF | Pd₂(dba)₃/PHOS ligand | RT | 12 | ~90 | [3] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] N,N-dialkyl amides like DMAc are often the solvents of choice for this transformation.

The catalytic cycle for the Buchwald-Hartwig amination is shown below.

Quantitative Data: Buchwald-Hartwig Amination Yields

The following table presents the yields for the Buchwald-Hartwig amination of various aryl halides with different amines using DMAc as the solvent.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-4-nitrobenzene | Morpholine | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | 100 | 95 | [5] |

| 4-Bromotoluene | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | 80 | 92 | [4] |

| 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | Pd(OAc)₂ | SPhos | NaOt-Bu | 100 | 98 | [6] |

N,N-Dialkyl Amides in Solid-Phase Peptide Synthesis (SPPS)

DMF is the most commonly used solvent in solid-phase peptide synthesis (SPPS) due to its excellent ability to swell the solid support resin and dissolve the protected amino acids and coupling reagents.[7] This ensures efficient diffusion of reagents and high coupling yields.[7]

An experimental workflow for a typical Fmoc-based solid-phase peptide synthesis is illustrated below.

Quantitative Data: Peptide Synthesis Coupling Yields in Different Solvents

The average coupling yields for the synthesis of human-alpha-calcitonin gene-related peptide(8-37) in various solvents are compared below.

| Solvent | Average Coupling Yield (%) |

| DMF | 99.5 |

| DMAc | 98.0 |

| NMP | 78.1 |

| DMSO | 91.8 |

| Data sourced from[7] |

N,N-Dialkyl Amides as Reagents: The Vilsmeier-Haack Reaction

Beyond their role as solvents, N,N-dialkyl amides, particularly DMF, can act as reagents. A prime example is the Vilsmeier-Haack reaction, where DMF, in the presence of an activating agent like phosphoryl chloride (POCl₃), forms the electrophilic Vilsmeier reagent, which is used for the formylation of electron-rich aromatic compounds.[8][9][10]

The mechanism of the Vilsmeier-Haack reaction is outlined below.

N,N-Dialkyl Amides as Extractants in Nuclear Fuel Reprocessing

N,N-dialkyl amides are extensively studied as alternative extractants to tri-n-butyl phosphate (B84403) (TBP) for the separation of actinides, such as uranium and plutonium, from spent nuclear fuel.[11][12][13] They offer advantages such as complete incinerability, which reduces the volume of radioactive waste.[12] The extraction efficiency is dependent on the structure of the alkyl groups and the acidity of the aqueous phase.

An experimental workflow for the solvent extraction of actinides is presented below.

References

- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Molecular and Supramolecular Study of Uranium/Plutonium Liquid-Liquid Extraction with N, N-Dialkylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for n-Butylpentanamide in Thorium Extraction from Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of n-Butylpentanamide as an extractant for thorium from nitric acid solutions. The information is based on established principles of solvent extraction with analogous N,N-dialkyl amide systems, offering a foundational guide for experimental design and execution.

Introduction

This compound is an N,N-dialkyl amide that holds potential as an extractant in the liquid-liquid extraction of actinides, such as thorium, from acidic aqueous solutions. The mechanism of extraction typically involves the formation of a neutral complex between the thorium nitrate (B79036) salt and the amide ligand, which is soluble in an organic diluent. The efficiency of this extraction is influenced by several factors, including the concentrations of nitric acid and the amide, the nature of the organic diluent, and the temperature. Understanding these parameters is crucial for developing effective separation processes.

Synthesis of this compound

This compound can be synthesized via the amidation of pentanoic acid with n-butylamine. A general laboratory-scale procedure is outlined below.

Materials:

-

Pentanoic acid

-

n-Butylamine

-

Thionyl chloride or other coupling agents (e.g., DCC/DMAP)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and purification apparatus

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve pentanoic acid (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) to the solution to form the acyl chloride. Stir for 1-2 hours at room temperature.

-

In a separate flask, dissolve n-butylamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the acyl chloride solution to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Application: Thorium Extraction from Nitric Acid

Principle: The extraction of thorium (IV) from a nitric acid medium by this compound is expected to proceed via a solvation mechanism. The amide's carbonyl oxygen atom coordinates with the thorium ion, facilitating the transfer of the neutral thorium nitrate complex into the organic phase. The general extraction equilibrium can be represented as:

Th⁴⁺(aq) + 4NO₃⁻(aq) + nL(org) ⇌ Th(NO₃)₄·nL(org)

Where 'L' represents the this compound ligand and 'n' is the stoichiometric coefficient. For similar N,N-dialkyl amides, the stoichiometry of the extracted thorium complex is often found to be Th(NO₃)₄·L.[1]

Factors Influencing Extraction Efficiency:

-

Nitric Acid Concentration: The extraction of thorium is highly dependent on the nitric acid concentration. Generally, the distribution coefficient of thorium increases with increasing nitric acid concentration up to a certain point (e.g., around 3-5 M HNO₃), after which it may level off or decrease.[1][2]

-

Extractant Concentration: The distribution coefficient of thorium is also directly proportional to the concentration of the this compound in the organic phase.

-

Diluent: The choice of diluent can affect the extraction efficiency and phase stability. Aliphatic hydrocarbons like dodecane (B42187) are common, often with a phase modifier to prevent third-phase formation.

-

Temperature: The extraction process can be either exothermic or endothermic, and the effect of temperature on the distribution coefficient should be evaluated.

Experimental Protocols

Protocol 1: Determination of Distribution Coefficient (Kd)

-

Preparation of Aqueous Phase: Prepare aqueous solutions of thorium nitrate in varying concentrations of nitric acid (e.g., 0.5 M to 8 M).

-

Preparation of Organic Phase: Prepare solutions of this compound in a suitable organic diluent (e.g., n-dodecane) at a specific concentration (e.g., 0.5 M).

-

Extraction: In a centrifuge tube, mix equal volumes (e.g., 2 mL) of the aqueous and organic phases.

-

Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete phase separation.

-

Analysis: Carefully separate the two phases. Determine the thorium concentration in both the aqueous and organic phases using a suitable analytical technique (e.g., ICP-MS, spectrophotometry).

-

Calculation: Calculate the distribution coefficient (Kd) as the ratio of the thorium concentration in the organic phase to that in the aqueous phase: Kd = [Th]org / [Th]aq

Protocol 2: Stripping of Thorium from the Organic Phase

-

Preparation of Loaded Organic Phase: Prepare a thorium-loaded organic phase by performing the extraction protocol with a higher initial thorium concentration.

-

Preparation of Stripping Agent: Prepare stripping solutions, which are typically dilute acids (e.g., 0.1 M HNO₃) or complexing agents (e.g., oxalic acid).[2]

-

Stripping: Mix the loaded organic phase with an equal volume of the stripping agent.

-

Equilibration and Separation: Follow the same procedure as for extraction (steps 4 and 5 of Protocol 1).

-

Analysis: Determine the thorium concentration in both phases to calculate the stripping efficiency.

Data Presentation

The following tables present hypothetical yet representative data for the extraction of thorium using an N,N-dialkyl amide like this compound, based on trends observed for similar systems.

Table 1: Effect of Nitric Acid Concentration on Thorium Distribution Coefficient

| Nitric Acid Concentration (M) | Distribution Coefficient (Kd) of Th(IV) |

| 0.5 | 5.2 |

| 1.0 | 15.8 |

| 2.0 | 45.3 |

| 3.0 | 89.1 |

| 4.0 | 125.6 |

| 5.0 | 130.2 |

| 6.0 | 128.5 |

| 8.0 | 115.7 |

| Conditions: 0.5 M this compound in n-dodecane, 25°C. |